(2S)-1-acetylazetidine-2-carboxylic acid
CAS No.:
Cat. No.: VC13689619
Molecular Formula: C6H9NO3
Molecular Weight: 143.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H9NO3 |
|---|---|
| Molecular Weight | 143.14 g/mol |
| IUPAC Name | (2S)-1-acetylazetidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C6H9NO3/c1-4(8)7-3-2-5(7)6(9)10/h5H,2-3H2,1H3,(H,9,10)/t5-/m0/s1 |
| Standard InChI Key | KGMNLCHUEVFDHL-YFKPBYRVSA-N |
| Isomeric SMILES | CC(=O)N1CC[C@H]1C(=O)O |
| SMILES | CC(=O)N1CCC1C(=O)O |
| Canonical SMILES | CC(=O)N1CCC1C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of an azetidine ring—a saturated four-membered heterocycle containing three carbon atoms and one nitrogen atom—with substituents at the 1- and 2-positions. The 1-position is acetylated (-), while the 2-position bears a carboxylic acid group (). The stereochemistry at C2 is designated as S-configuration, a critical feature influencing its interactions in chiral environments . The SMILES notation explicitly encodes this spatial arrangement .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 37712-76-8 | |
| Molecular Formula | ||
| Molecular Weight | 143.14 g/mol | |
| PubChem CID | 55300456 | |
| Purity | 97% |
Synthesis and Purification Strategies
Ring Formation and Functionalization
Azetidine rings are typically synthesized via intramolecular cyclization reactions. One plausible route involves the nucleophilic substitution of a γ-chloroamine precursor, followed by oxidation to introduce the carboxylic acid group. For example, (S)-azetidine-2-carboxylic acid—a structural analog—is biosynthesized in Pseudomonas aeruginosa through nonribosomal peptide synthetase pathways . Acetylation of the nitrogen atom in such precursors could be achieved using acetyl chloride or acetic anhydride under basic conditions, preserving the stereochemical integrity at C2 .
Enantiomeric Control
The (2S) configuration necessitates asymmetric synthesis or resolution techniques. Chiral auxiliaries or enzymatic methods may direct the stereochemistry during ring closure. Chromatographic purification using chiral stationary phases could further isolate the desired enantiomer, though specific details for this compound remain undocumented in available sources .
Applications in Scientific Research
Bioactive Molecule Development
The azetidine scaffold is increasingly explored for its conformational rigidity, which enhances binding affinity and metabolic stability in drug candidates. While direct studies on (2S)-1-acetylazetidine-2-carboxylic acid are scarce, structurally related azetidine derivatives exhibit antimicrobial and anticancer activities . The acetyl group may serve as a protective moiety, enabling controlled release of the parent carboxylic acid in biological systems.
Catalysis and Materials Science
Azetidine-based ligands have shown promise in asymmetric catalysis. For instance, Grubbs’ catalyst derivatives rely on nitrogen-containing heterocycles to modulate reactivity . Although this compound’s role in such applications is unverified, its bifunctional nature (acetyl and carboxylic acid groups) suggests potential as a ligand precursor or co-catalyst in transition-metal complexes .
Research Gaps and Future Directions
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Biological Activity Profiling: No peer-reviewed studies directly investigate this compound’s pharmacological or toxicological properties. Screening against disease-relevant targets (e.g., kinases, GPCRs) is warranted.
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Synthetic Methodology Optimization: Published protocols for its synthesis are absent; detailed reports on yield, enantiomeric excess, and scalability are needed.
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Materials Science Applications: Exploration in polymer chemistry (e.g., as a monomer for polyamides) or metal-organic frameworks remains unexplored.
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